molecular formula C7H10O4 B1234909 5D-(5/6)-2,6-dihydroxy-5-(hydroxymethyl)cyclohex-2-en-1-one

5D-(5/6)-2,6-dihydroxy-5-(hydroxymethyl)cyclohex-2-en-1-one

Cat. No. B1234909
M. Wt: 158.15 g/mol
InChI Key: JJEJEUFVVGEVHG-NJGYIYPDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5D-(5/6)-2,6-dihydroxy-5-(hydroxymethyl)cyclohex-2-en-1-one is a cyclic ketone comprising cyclohexen-2-one having hydroxy groups at the 2- and 6-positions and a hydroxymethyl group at the 5-position. It is a cyclic ketone and a secondary alpha-hydroxy ketone. It derives from a cyclohex-2-enone. It is a conjugate acid of a (4S,5S)-5-hydroxy-4-(hydroxymethyl)-6-oxocyclohex-1-en-1-olate.

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Isomers and Derivatives : The compound has been used in the synthesis of isomers such as 5-hydroxymethyl-1,2,3,4-cyclohexanetetrol and its derivatives from exo-2-substituted endo-3-acetoxy-endo-5-acetoxymethyl-7-oxabicyclo[2.2.1]heptane compounds (Ogawa et al., 1980).

  • Formation of Highly Functionalized Reactive Intermediates : This compound has been utilized in creating highly functionalized reactive intermediates for organic and heterocyclic compounds synthesis (Fadeyi & Okoro, 2008).

  • Production of Cyclohexenone Derivatives : It has been involved in producing cyclohexenone derivatives with antimicrobial and phytotoxic activities (Shiono et al., 2005).

Chemical Properties and Reactions

  • Study of Tautomeric Forms and Hydrogen Bonding : Research has been done on the keto-amine tautomeric forms and intramolecular hydrogen bonding of related compounds (Odabaşoǧlu et al., 2003).

  • Investigation of Photocycloaddition Reactions : The compound's involvement in meta photocycloaddition reactions and their steric and electronic effects has been explored (Barentsen et al., 1995).

  • Reaction with Superoxide Anion Radical : Studies have shown its reaction with superoxide anion radicals, leading to various products depending on the substrate's substitution pattern (Frimer & Gilinsky, 1979).

Applications in Medicinal Chemistry

  • Synthesis of Potential HIV Inhibitors : The compound has been used in the synthesis of bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines as potential HIV inhibitors, although no activity was found in initial tests (Rosenquist Å et al., 1996).

  • Cytotoxic Evaluation : Some derivatives have been evaluated for their cytotoxicity against various cancer cell lines, with some showing selective toxicity (Dimmock et al., 1992).

properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

(5S,6S)-2,6-dihydroxy-5-(hydroxymethyl)cyclohex-2-en-1-one

InChI

InChI=1S/C7H10O4/c8-3-4-1-2-5(9)7(11)6(4)10/h2,4,6,8-10H,1,3H2/t4-,6-/m0/s1

InChI Key

JJEJEUFVVGEVHG-NJGYIYPDSA-N

Isomeric SMILES

C1C=C(C(=O)[C@H]([C@@H]1CO)O)O

SMILES

C1C=C(C(=O)C(C1CO)O)O

Canonical SMILES

C1C=C(C(=O)C(C1CO)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5D-(5/6)-2,6-dihydroxy-5-(hydroxymethyl)cyclohex-2-en-1-one
Reactant of Route 2
5D-(5/6)-2,6-dihydroxy-5-(hydroxymethyl)cyclohex-2-en-1-one
Reactant of Route 3
5D-(5/6)-2,6-dihydroxy-5-(hydroxymethyl)cyclohex-2-en-1-one
Reactant of Route 4
5D-(5/6)-2,6-dihydroxy-5-(hydroxymethyl)cyclohex-2-en-1-one
Reactant of Route 5
5D-(5/6)-2,6-dihydroxy-5-(hydroxymethyl)cyclohex-2-en-1-one
Reactant of Route 6
5D-(5/6)-2,6-dihydroxy-5-(hydroxymethyl)cyclohex-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.